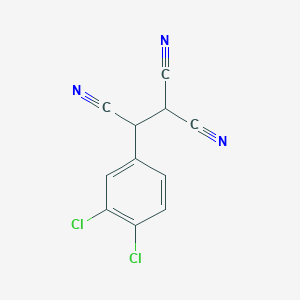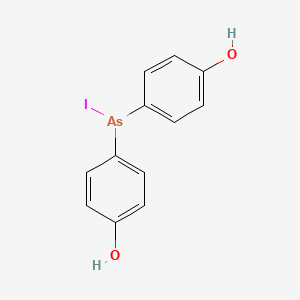
Bis(4-hydroxyphenyl)arsinous iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-hydroxyphenyl)arsinous iodide is an organoarsenic compound with the molecular formula C12H10AsIO2 It is characterized by the presence of two 4-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-hydroxyphenyl)arsinous iodide typically involves the reaction of 4-hydroxyphenyl derivatives with arsenic trioxide and iodine. One common method includes the following steps:
Preparation of 4-hydroxyphenylarsine oxide: This intermediate is synthesized by reacting 4-hydroxyphenylboronic acid with arsenic trioxide in the presence of a base such as sodium hydroxide.
Formation of this compound: The 4-hydroxyphenylarsine oxide is then reacted with iodine in an organic solvent like chloroform or dichloromethane under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-hydroxyphenyl)arsinous iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Arsenic(V) compounds such as bis(4-hydroxyphenyl)arsinic acid.
Reduction: Arsenic(III) derivatives like bis(4-hydroxyphenyl)arsine.
Substitution: Compounds with different halogens or functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Bis(4-hydroxyphenyl)arsinous iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s potential biological activity is of interest for studying arsenic’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of materials with specific chemical properties, such as catalysts or polymers.
Mecanismo De Acción
The mechanism of action of bis(4-hydroxyphenyl)arsinous iodide involves its interaction with molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications, particularly in targeting cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-hydroxyphenyl)fluorene: A compound with similar structural features but with a fluorene core instead of arsenic.
Bis(4-hydroxyphenyl)sulfone: Contains a sulfone group instead of arsenic.
Bis(4-hydroxyphenyl)methane: Features a methane core instead of arsenic.
Uniqueness
Bis(4-hydroxyphenyl)arsinous iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other bis(4-hydroxyphenyl) compounds, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
6309-82-6 |
|---|---|
Fórmula molecular |
C12H10AsIO2 |
Peso molecular |
388.03 g/mol |
Nombre IUPAC |
4-[(4-hydroxyphenyl)-iodoarsanyl]phenol |
InChI |
InChI=1S/C12H10AsIO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,15-16H |
Clave InChI |
WJYQLSNXNUDQJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)[As](C2=CC=C(C=C2)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


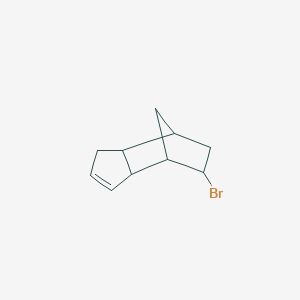

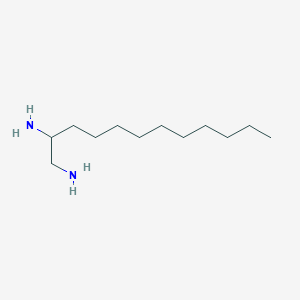
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
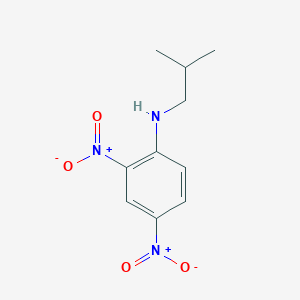

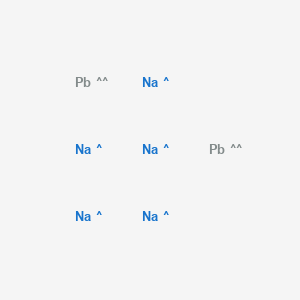


![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

